molecular formula C22H26FN5O2S B3020130 N,N-diethyl-2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline-6-sulfonamide CAS No. 1216465-73-4

N,N-diethyl-2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline-6-sulfonamide

Katalognummer: B3020130
CAS-Nummer: 1216465-73-4
Molekulargewicht: 443.54
InChI-Schlüssel: NHLWIJWOCBAVIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diethyl-2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline-6-sulfonamide is a quinoxaline-based compound featuring a sulfonamide group at position 6, a diethylamine substituent, and a 4-(2-fluorophenyl)piperazine moiety at position 2 of the quinoxaline core.

Eigenschaften

IUPAC Name

N,N-diethyl-2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN5O2S/c1-3-28(4-2)31(29,30)17-9-10-19-20(15-17)24-16-22(25-19)27-13-11-26(12-14-27)21-8-6-5-7-18(21)23/h5-10,15-16H,3-4,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLWIJWOCBAVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=NC=C(N=C2C=C1)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of N,N-diethyl-2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline-6-sulfonamide involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction typically requires a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired piperazine derivative. Industrial production methods may involve parallel solid-phase synthesis or photocatalytic synthesis to enhance yield and efficiency .

Analyse Chemischer Reaktionen

N,N-diethyl-2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline-6-sulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced quinoxaline derivatives.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

One of the primary applications of this compound is its role as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is crucial for the synthesis of nicotinamide adenine dinucleotide (NAD+), a cofactor involved in various metabolic processes. Inhibition of NAMPT can lead to decreased NAD+ levels, which is particularly detrimental to cancer cells that have a higher turnover of NAD+ compared to normal cells. This mechanism can induce apoptosis in tumor cells, making it a promising candidate for cancer therapies .

Case Studies

  • In vitro Studies : Research has demonstrated that small-molecule inhibitors targeting NAMPT can significantly reduce tumor cell viability and inhibit tumor growth in xenograft models. For instance, compounds similar to N,N-diethyl-2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline-6-sulfonamide showed effective results in preclinical models, indicating their potential for further development into anticancer agents .

Anti-inflammatory Applications

The compound has also been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways by acting on the chemoattractant receptor-homologous molecule expressed on T-helper-type-2 cells (CRTH2). This action could be beneficial in treating conditions such as asthma and other respiratory diseases where inflammation plays a critical role .

Research Findings

  • Mechanistic Insights : Studies suggest that quinoxaline derivatives can inhibit the release of pro-inflammatory mediators from mast cells, potentially alleviating symptoms associated with allergic responses and inflammation .

Neuropharmacological Effects

There is emerging evidence that compounds with similar structures may exhibit neuropharmacological effects, including potential antidepressant activity. The piperazine moiety is known for its role in modulating neurotransmitter systems, which could be beneficial in treating mood disorders .

Preliminary Data

  • Behavioral Studies : Animal models treated with piperazine derivatives have shown alterations in behavior indicative of antidepressant-like effects, warranting further investigation into the neuropharmacological applications of this compound .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of this compound and its analogs is crucial for optimizing its efficacy and reducing potential side effects. SAR studies have indicated that modifications to the piperazine ring and the quinoxaline core can significantly affect biological activity, including selectivity for target enzymes like ENT1 and ENT2 .

Data Table: Summary of Applications

ApplicationMechanism/TargetReference
Cancer TreatmentInhibition of NAMPT ,
Anti-inflammatoryModulation of CRTH2 ,
NeuropharmacologicalPotential antidepressant activity
SAR StudiesOptimization through structural modifications ,

Wirkmechanismus

The mechanism of action of N,N-diethyl-2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline-6-sulfonamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of equilibrative nucleoside transporters, affecting the transport of nucleosides across cell membranes . This inhibition can disrupt nucleotide synthesis and adenosine regulation, leading to various biological effects. Additionally, its antifungal activity is attributed to its ability to damage fungal cell membranes, altering their permeability and affecting mycelial growth .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Core Structure Variations

Quinoxaline vs. Triazine or Quinoline Derivatives
  • FPMINT Analogue (Triazine Core): The compound 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) shares the 2-fluorophenylpiperazine group but replaces quinoxaline with a triazine core. FPMINT exhibits 5- to 10-fold selectivity for ENT2 over ENT1, highlighting the role of the triazine scaffold in nucleoside transporter inhibition .
  • Quinoline Derivatives (D6–D12): Compounds such as D10 (4-(4-(2-(2-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide) feature a quinoline core instead of quinoxaline. These derivatives are characterized by distinct NMR profiles (e.g., D10: $^1$H NMR δ 8.45–7.10 ppm; $^{13}$C NMR δ 165.2–110.5 ppm), indicating altered electronic environments due to the carbonyl and hydroxybenzamide groups .
Table 1: Core Structure Comparison
Compound Core Structure Key Substituents Biological Target/Activity
Target Compound Quinoxaline 6-Sulfonamide, 4-(2-fluorophenyl)piperazine Unknown (hypothesized ENT interaction)
FPMINT Triazine Imino-triazine, naphthylamine ENT2-selective inhibitor
D10 (Quinoline derivative) Quinoline 2-Fluorophenyl, hydroxybenzamide Structural data only

Substituent Effects on Activity

  • Piperazine Modifications: The 2-fluorophenylpiperazine group is conserved in FPMINT and the target compound, suggesting its importance in receptor binding.
  • Sulfonamide vs. Hydroxybenzamide : The sulfonamide group in the target compound may enhance solubility and hydrogen-bonding capacity compared to the hydroxybenzamide in D10, which could influence pharmacokinetic properties .

Biologische Aktivität

N,N-Diethyl-2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline-6-sulfonamide is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology and other disease areas. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to the quinoxaline family, characterized by the following structural features:

  • Quinoxaline Core : A bicyclic structure that contributes to its biological activity.
  • Sulfonamide Group : Enhances solubility and may influence interaction with biological targets.
  • Piperazine Moiety : Imparts flexibility and can enhance binding affinity to receptors.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Carbonic Anhydrases : The compound has shown inhibitory effects on carbonic anhydrase IX (CA IX), which is overexpressed in many tumors. This inhibition can lead to reduced tumor growth under hypoxic conditions by disrupting pH regulation within the tumor microenvironment .
  • Impact on NAD+ Metabolism : It is suggested that compounds of this class may affect nicotinamide adenine dinucleotide (NAD+) biosynthesis by inhibiting nicotinamide phosphoribosyltransferase (NAMPT), leading to decreased cellular NAD+ levels, which is critical for cancer cell metabolism .
  • Cytotoxicity in Cancer Cell Lines : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including A431 human epidermoid carcinoma cells. The compound exhibits IC50 values comparable to established chemotherapeutics like doxorubicin .

Efficacy Against Cancer Cell Lines

A summary of the efficacy data from various studies is presented in Table 1:

Cell Line IC50 (µM) Mechanism of Action
A431 (skin carcinoma)0.29 - 0.90Inhibition of Stat3 phosphorylation
HepG2 (liver carcinoma)0.51 - 0.73Topoisomerase II inhibition
Caco-2 (colon carcinoma)0.40 - 0.85DNA intercalation and apoptosis induction

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the quinoxaline scaffold can significantly impact biological activity. For instance:

  • Fluorination : The presence of a fluorine atom on the phenyl ring enhances lipophilicity and potentially increases receptor binding affinity.
  • Piperazine Substitution : Variations in piperazine substituents can modulate pharmacokinetic properties and selectivity towards specific targets.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antitumor Activity : A study evaluated the compound's effect on tumor growth in xenograft models, demonstrating significant tumor regression when administered in combination with standard chemotherapy agents .
  • Inhibition of Tumor Metabolism : Another investigation focused on its role in altering metabolic pathways in cancer cells, showing that it effectively reduces lactate production, indicating a shift from aerobic to anaerobic metabolism .
  • Synergistic Effects : Research has also explored its use in combination therapies, revealing that it enhances the efficacy of existing treatments by targeting multiple pathways involved in tumor survival and proliferation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N,N-diethyl-2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline-6-sulfonamide?

  • Methodology : The compound can be synthesized via a multi-step approach. First, coupling a quinoxaline sulfonamide core with a 2-fluorophenylpiperazine derivative using a palladium-catalyzed cross-coupling reaction. Key steps include:

  • Reaction conditions : Use N,N-dimethylacetamide (DMAc) as a solvent, with reaction temperatures maintained at 80–100°C for 8–12 hours .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
    • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1H^1H-NMR and HRMS .

Q. How can researchers characterize the crystallinity and thermal stability of this compound?

  • Analytical methods :

  • X-ray Powder Diffraction (XRPD) : To assess crystallinity and polymorphic forms. Peaks at 2θ values between 5°–30° are indicative of a crystalline lattice .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (typically >200°C for sulfonamide derivatives).
  • Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions .

Q. What biological targets are associated with quinoxaline-sulfonamide derivatives?

  • Mechanistic insights : Quinoxaline-sulfonamides often target enzymes like carbonic anhydrases or kinases. For example:

  • Enzyme inhibition assays : Use fluorometric assays with recombinant human CA isoforms (e.g., CA-II, CA-IX) to measure IC50_{50} values .
  • Anti-proliferative activity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with EC50_{50} values typically in the micromolar range .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be optimized for enhanced target selectivity?

  • Key modifications :

  • Piperazine substituents : Replace 2-fluorophenyl with bulkier groups (e.g., cyclopropylmethyl) to alter binding pocket interactions .
  • Sulfonamide side chains : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability .
    • Experimental design : Use molecular docking (AutoDock Vina) to predict binding affinities and validate via isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictions in bioassay data across different studies?

  • Case example : Discrepancies in IC50_{50} values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, buffer pH).
  • Solution :

  • Orthogonal validation : Repeat assays under standardized conditions (e.g., 1 mM ATP, pH 7.4) .
  • Statistical analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, incubation time) .

Q. How can crystallization challenges be addressed for X-ray structure determination?

  • Crystallization protocols :

  • Solvent screening : Use vapor diffusion with mixed solvents (e.g., DMSO/methanol) to induce nucleation .
  • Cryoprotection : Soak crystals in 25% glycerol before flash-freezing in liquid nitrogen .
    • Data collection : Synchrotron radiation (λ = 0.978 Å) for high-resolution datasets (R-factor < 0.08) .

Q. What analytical techniques differentiate between polymorphic forms of the compound?

  • Comparative methods :

  • Solid-state NMR : 13C^{13}C-CP/MAS NMR to distinguish hydrogen-bonding networks .
  • Raman spectroscopy : Peaks at 1600–1650 cm1^{-1} correlate with sulfonamide group conformations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.